5alpha-Androstane-3,11-dione, 17beta-hydroxy-
Overview
Description
“5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is a 3-oxo-5alpha-steroid . It is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is also known as 5α-androstane-3β,17β-diol .
Molecular Structure Analysis
The molecular formula of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is C19H28O3 . The IUPAC name is (3 S ,5 S ,8 S ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1 H -cyclopenta [a]phenanthrene-11,17-dione .
Chemical Reactions Analysis
Androstanedione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity . In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
Physical And Chemical Properties Analysis
The molecular weight of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is 304.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 304.20384475 g/mol .
Scientific Research Applications
Metabolism and Biochemical Transformations
5alpha-Androstane-3,11-dione, 17beta-hydroxy and its related compounds have been extensively studied for their metabolism and biochemical transformations. Studies have shown various metabolic pathways and transformations of steroids similar to 5alpha-Androstane-3,11-dione, 17beta-hydroxy. For example, Kohler et al. (2007) explored the metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, identifying various phase-I and phase-II metabolites, including several hydroxylated and reduced forms of androstane derivatives (Kohler, Parr, Opfermann, Thevis, Schlörer, Marner, & Schänzer, 2007). Similar metabolic transformations were observed in other studies, such as the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana, which produced various hydroxylated and reduced metabolites (Xiong, Wei, Chen, Chen, Xu, Qiu, Liang, & Hu, 2006).
Steroidogenesis and Enzymatic Activities
Research has also focused on the role of 5alpha-Androstane-3,11-dione, 17beta-hydroxy in steroidogenesis and the activity of various enzymes involved in steroid metabolism. For instance, the study of steroidogenesis in rat Leydig cells highlighted the activities of different hydroxysteroid dehydrogenases in the metabolism of steroids, including androstane derivatives (Wiebe, 1978). The involvement of multiple biotransformation processes in the metabolic elimination of steroids, including testosterone and its androstane derivatives, was further explored by Parks and LeBlanc (1998), demonstrating the complex metabolic pathways involved (Parks & LeBlanc, 1998).
Novel Syntheses and Applications
Researchers have also been developing new methods for synthesizing derivatives of 5alpha-Androstane-3,11-dione, 17beta-hydroxy for various applications. For example, Zhang and Qiu (2006) described an efficient synthesis method for 5alpha-Androst-1-ene-3,17-dione, showcasing the potential for creating novel compounds for scientific study (Zhang & Qiu, 2006).
Microbial and Biological Transformations
The microbial transformation of steroids, including compounds structurally related to 5alpha-Androstane-3,11-dione, 17beta-hydroxy, has been another area of interest. Schaaf and Dettner (1998) investigated the transformation of steroids by Bacillus strains, highlighting the versatility of microbial systems in altering steroid structures (Schaaf & Dettner, 1998).
Future Directions
properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKILYTRHKUIJ-HZGXJFKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043344 | |
Record name | 11-Ketodihydrotestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Ketodihydrotestosterone | |
CAS RN |
32694-37-4 | |
Record name | 11-Ketodihydrotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Ketodihydrotestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-KETODIHYDROTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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